molecular formula C13H11NO2 B8150760 2-Hydroxy-[1,1'-biphenyl]-4-carboxamide

2-Hydroxy-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B8150760
M. Wt: 213.23 g/mol
InChI Key: CHMGATVCBTWMTA-UHFFFAOYSA-N
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Description

2-Hydroxy-[1,1’-biphenyl]-4-carboxamide is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a hydroxyl group at the 2-position and a carboxamide group at the 4-position of the biphenyl structure. Biphenyl derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-[1,1’-biphenyl]-4-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of biphenyl is coupled with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions typically involve the use of an organic solvent such as toluene or dioxane, and the reaction is carried out under reflux conditions.

Industrial Production Methods

Industrial production of 2-Hydroxy-[1,1’-biphenyl]-4-carboxamide may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial for efficient production. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of 2-oxo-[1,1’-biphenyl]-4-carboxamide.

    Reduction: Formation of 2-Hydroxy-[1,1’-biphenyl]-4-amine.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-Hydroxy-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups play a crucial role in its binding affinity and specificity towards target proteins. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

2-Hydroxy-[1,1’-biphenyl]-4-carboxamide can be compared with other similar compounds such as:

    2-Hydroxy-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    2-Hydroxy-[1,1’-biphenyl]-4-amine: Contains an amine group instead of a carboxamide group.

    2-Hydroxy-[1,1’-biphenyl]-4-methoxy: Features a methoxy group in place of the carboxamide group.

The uniqueness of 2-Hydroxy-[1,1’-biphenyl]-4-carboxamide lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3-hydroxy-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-13(16)10-6-7-11(12(15)8-10)9-4-2-1-3-5-9/h1-8,15H,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMGATVCBTWMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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